

Biopharmaceutical Classification of Ertugliflozin: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Ertugliflozin

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An In-depth Analysis of **Ertugliflozin** as a Biopharmaceutical Classification System (BCS) Class I Drug

Introduction

Ertugliflozin is an orally active, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus.

[1] The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. This system is a critical tool in drug development, providing a basis for predicting the in vivo performance of drug products and supporting regulatory decisions, including biowaivers.

Ertugliflozin is categorized as a BCS Class I drug, signifying both high solubility and high permeability.[1][2] This classification has significant implications for its formulation, bioavailability, and clinical pharmacology. This technical guide provides a comprehensive overview of the data and experimental methodologies that underpin the BCS Class I designation of **ertugliflozin**.

BCS Classification Framework

The BCS categorizes drug substances into four classes:

- Class I: High Solubility, High Permeability

- Class II: Low Solubility, High Permeability
- Class III: High Solubility, Low Permeability
- Class IV: Low Solubility, Low Permeability

Drugs classified as Class I are well-absorbed, and their rate of absorption is typically governed by gastric emptying.[3] The ~100% absolute bioavailability of **ertugliflozin** under fasted conditions is consistent with its BCS Class I designation.[1]

Quantitative Data for Ertugliflozin

The BCS classification of **ertugliflozin** is supported by quantitative data on its solubility and permeability. The following tables summarize the key biopharmaceutical properties of **ertugliflozin**.

Table 1: Aqueous Solubility of **Ertugliflozin**

Parameter	Value	Conditions	Reference
Aqueous Solubility (amorphous free form)	0.64 to 0.74 mg/mL	pH-independent	
High Solubility Criterion Met	Yes	The highest dose strength (15 mg) is soluble in ≤ 250 mL of aqueous media over the physiological pH range (1.2 - 6.8).	[2]

Table 2: Permeability of **Ertugliflozin**

Parameter	Indication of High Permeability	Reference
Absolute Bioavailability	~100%	[1][2]
BCS Permeability Class	High	[1]

Experimental Protocols

The determination of a drug's BCS class relies on standardized experimental protocols as recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

Solubility Determination: Shake-Flask Method

The aqueous solubility of **ertugliflozin** is determined using the equilibrium solubility method, commonly the shake-flask method, across a physiologically relevant pH range.

Objective: To determine the equilibrium solubility of **ertugliflozin** in aqueous media at different pH values.

Methodology:

- Preparation of Buffers: Prepare aqueous buffer solutions at a minimum of three pH values within the range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8).
- Drug Addition: Add an excess amount of **ertugliflozin** drug substance to flasks containing a known volume of the prepared buffers.
- Equilibration: Agitate the flasks at a constant temperature (37 ± 1 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours).[4]
- Sample Collection and Preparation: Withdraw aliquots from each flask. The samples should be filtered to remove undissolved particles.
- Analysis: Determine the concentration of dissolved **ertugliflozin** in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- High Solubility Classification: A drug is classified as highly soluble if its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[5]

Permeability Determination: Caco-2 Cell Monolayer Assay

The permeability of a drug is typically assessed using in vitro models, with the Caco-2 cell monolayer assay being the most widely accepted method for BCS classification.

Objective: To determine the apparent permeability coefficient (Papp) of **ertugliflozin** across a Caco-2 cell monolayer.

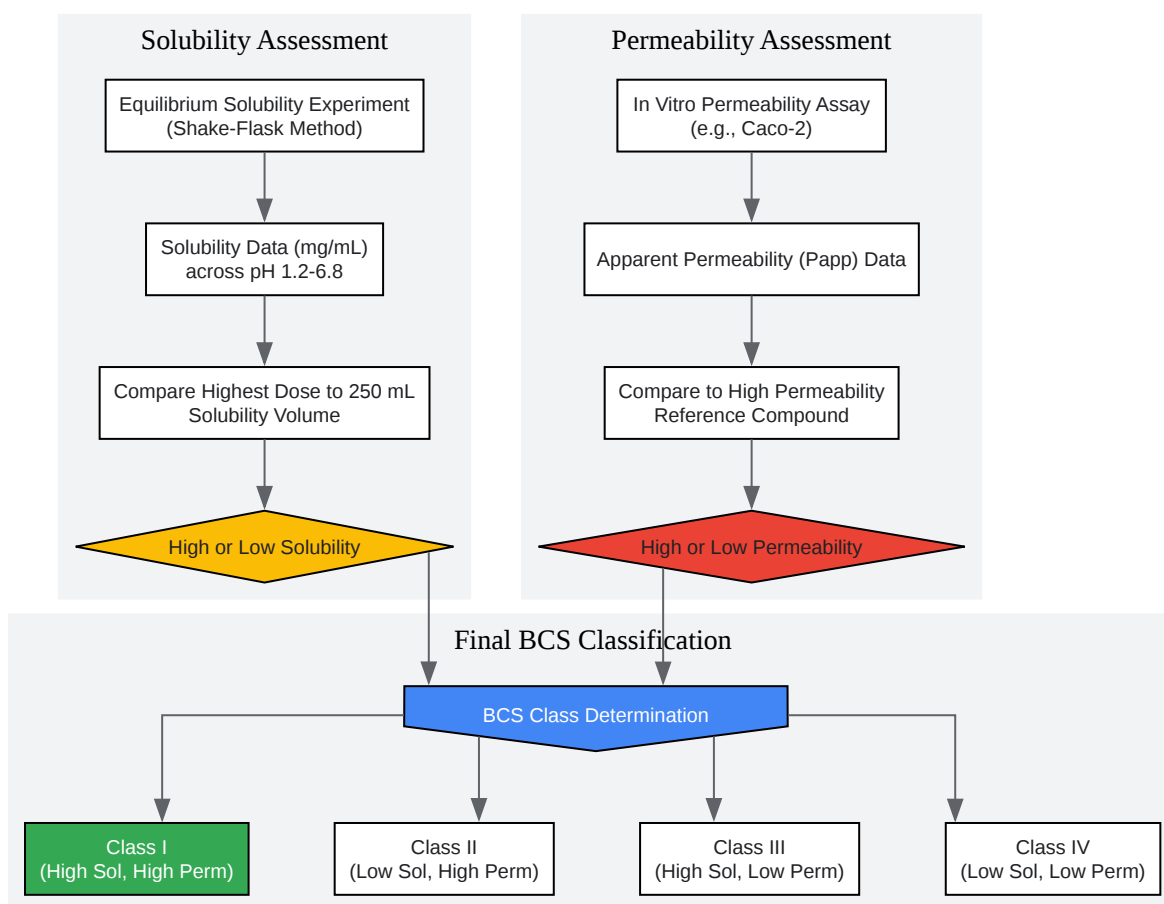
Methodology:

- Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.^{[6][7]}
- Monolayer Integrity Check: The integrity of the cell monolayer is verified before the experiment by measuring the Transepithelial Electrical Resistance (TEER).
- Transport Studies (Bidirectional):
 - Apical to Basolateral (A-B) Transport: A solution of **ertugliflozin** is added to the apical (donor) side, and the appearance of the drug in the basolateral (receiver) side is monitored over time.
 - Basolateral to Apical (B-A) Transport: A solution of **ertugliflozin** is added to the basolateral (donor) side, and the appearance of the drug in the apical (receiver) side is monitored. This helps to determine if the drug is a substrate for efflux transporters.
- Sample Analysis: Samples are collected from the receiver compartment at specified time points and the concentration of **ertugliflozin** is quantified using a sensitive analytical method like LC-MS/MS.
- Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: $P_{app} = (dQ/dt) / (A * C_0)$ where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.
- High Permeability Classification: A drug is considered highly permeable when its extent of absorption in humans is determined to be $\geq 85\%$ or when its permeability is greater than that

of a high-permeability reference compound in a validated in vitro system like the Caco-2 assay.

Visualizations

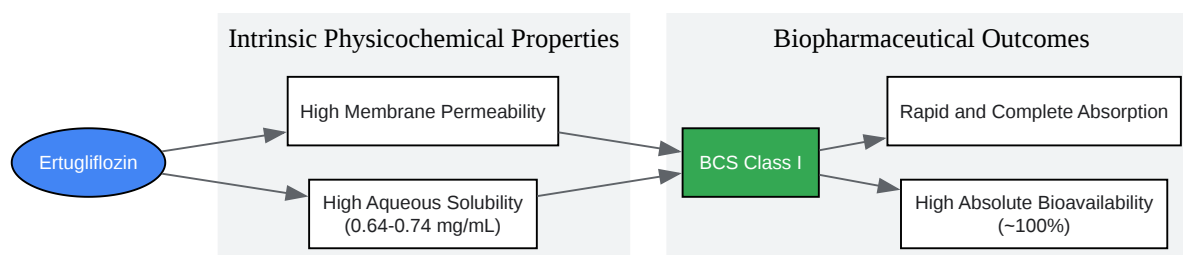
BCS Classification Workflow



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Caption: Workflow for Biopharmaceutical Classification System (BCS) determination.

Factors Influencing Ertugliflozin's BCS Class I Designation



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Caption: Key factors contributing to **Ertugliflozin's** BCS Class I classification.

Conclusion

The classification of **ertugliflozin** as a BCS Class I drug is well-supported by its high aqueous solubility and high intestinal permeability, which are confirmed by its absolute bioavailability of approximately 100%. This designation is pivotal for drug product development, as it indicates that in vivo bioavailability is unlikely to be limited by dissolution or permeability. For researchers and drug development professionals, understanding the BCS classification of **ertugliflozin** provides a solid foundation for formulation strategies, predicting clinical performance, and navigating the regulatory landscape for this important antidiabetic agent.

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